6-Bromo-N1-methylbenzene-1,2-diamine
Overview
Description
6-Bromo-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H9BrN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H9BrN2 . The InChI code is 1S/C7H9BrN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.07 . It is a solid or semi-solid or liquid or lump at room temperature . The storage temperature is normal, and it should be kept in a dark place in an inert atmosphere .Scientific Research Applications
Sensor Development
6-Bromo-N1-methylbenzene-1,2-diamine derivatives have been explored in the development of sensitive and selective sensors. For instance, a diamine compound synthesized using this chemical showed promising results as a neutral ionophore in PVC membrane electrodes for potentiometric determination of beryllium ions. The electrode demonstrated a Nernstian response to Be2+ ions over a wide concentration range, showcasing its potential in environmental monitoring and industrial processes (Soleymanpour et al., 2006).
Computational Studies and Spectroscopy
Significant computational studies have been conducted on compounds structurally similar to this compound. Research on dibromobenzenes, including structural optimization, molecular orbital investigations, and UV-Vis spectral studies, provides a foundation for understanding the electronic and photophysical properties of brominated benzene derivatives. These studies are pivotal for designing materials with specific optical and electronic functions (Wang et al., 2013).
Coordination Chemistry and Material Synthesis
Compounds like this compound serve as critical building blocks in coordination chemistry. They are utilized to synthesize complex molecules with potential applications in catalysis, material science, and pharmaceuticals. An example includes the synthesis of Schiff base ligands and their metal complexes, which have been characterized and studied for their structural, electronic, and photophysical properties (Kargar et al., 2020).
Polymer Science
This chemical is also pertinent in the field of polymer science. The development of new polyimides with azomethine functionalities in the backbone highlights the role of such aromatic diamines in creating materials with desirable thermal and mechanical properties. These materials are crucial for high-performance engineering plastics and could lead to the development of novel polymers (Iqbal et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-N-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQOQXXITQULGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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